Meglumine

Catalog No.
S534912
CAS No.
6284-40-8
M.F
C7H17NO5
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meglumine

CAS Number

6284-40-8

Product Name

Meglumine

IUPAC Name

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C7H17NO5

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C7H17NO5/c1-8-2-4(10)6(12)7(13)5(11)3-9/h4-13H,2-3H2,1H3/t4-,5+,6+,7+/m0/s1

InChI Key

MBBZMMPHUWSWHV-BDVNFPICSA-N

SMILES

CNCC(C(C(C(CO)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

1-Deoxy-1-(methylamino)-D-glucitol; Iosulamide; N-Methyl-D-glucamine; Sorbitol, 1-deoxy-1-methylamino-

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Description

The exact mass of the compound Meglumine is 195.1107 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52907. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sorbitol. It belongs to the ontological category of hexose in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Drug Delivery:

  • Solubility Enhancement: Due to its multiple hydroxyl groups, meglumine acts as a solubilizing agent. It can increase the water solubility of poorly soluble drugs, making them more readily absorbed in the body. Research has shown its effectiveness in enhancing the solubility of quercetin, a flavonoid with potential health benefits [].

Treatment of Parasitic Diseases:

  • Antiprotozoal Activity: Meglumine Antimoniate (MA) is a salt formed by combining meglumine with antimony. MA is the first-line treatment for tegumentary leishmaniasis, a parasitic skin disease caused by Leishmania parasites. Research studies investigate the effectiveness of MA and monitor potential side effects like cochlear toxicity (hearing damage) using techniques like evoked otoacoustic emissions (EOAE) [].

Meglumine is a sugar alcohol derived from glucose, specifically a modified form of D-glucitol that incorporates an amino group. Its chemical formula is C7H17NO5C_7H_{17}NO_5, and it is recognized for its role as an excipient in pharmaceuticals, particularly in iodinated contrast media used for imaging procedures. Meglumine enhances the solubility and stability of these contrast agents, making it essential in medical diagnostics . It is also known by several synonyms, including N-methyl-D-glucamine and 1-deoxy-1-methylaminosorbitol.

As an excipient, meglumine's mechanism of action is not directly related to biological processes. However, in contrast media, it helps improve the solubility and biocompatibility of the iodine-based contrast agent []. This allows for better distribution of the contrast agent within the body, enhancing image quality during medical procedures.

  • Toxicity: Meglumine exhibits low oral toxicity in animal studies []. However, intravenous administration can cause side effects like nausea, vomiting, and allergic reactions in some individuals [].
  • Flammability: Not readily flammable [].
  • Reactivity: No significant reactivity hazards reported under normal conditions [].
, particularly as a catalyst in organic synthesis. It has been shown to facilitate one-pot reactions, which streamline the synthesis of complex molecules. For instance, it catalyzes the formation of novel compounds through multi-component reactions, demonstrating its utility in green chemistry approaches that favor eco-friendly practices . The ability of meglumine to stabilize reaction intermediates enhances yields while minimizing environmental impact.

Meglumine exhibits notable biological activity, primarily linked to its use in medical imaging. As a component of iodinated contrast media, it aids in enhancing the visibility of internal structures during radiographic procedures. Its biocompatibility and low toxicity make it suitable for intravenous administration . Additionally, research indicates potential applications in drug delivery systems due to its favorable pharmacokinetic properties.

The synthesis of meglumine typically involves the modification of glucose through chemical processes that introduce an amino group. One notable method includes the use of a one-pot reaction involving hydrazine and various aldehydes to produce functionalized derivatives of meglumine . This approach not only simplifies the synthesis but also aligns with sustainable practices by reducing the number of steps and solvents required.

Meglumine finds extensive applications in several fields:

  • Medical Imaging: It is primarily used in iodinated contrast media for enhancing image quality during X-ray and CT scans.
  • Pharmaceuticals: As an excipient, it improves the solubility and stability of drugs.
  • Chemical Synthesis: It serves as a catalyst in organic reactions, facilitating the production of various chemical compounds with high efficiency .

Research into the interactions of meglumine focuses on its role within contrast media and its pharmacological effects. Studies indicate that meglumine can enhance the solubility of iodine-containing compounds, which are crucial for effective imaging. Furthermore, its interactions with biological systems are characterized by low toxicity and high compatibility, making it a safe choice for clinical applications .

Meglumine shares structural similarities with several other compounds that also contain sugar alcohol frameworks or amino modifications. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
N-methyl-D-glucamineC7H17NO5Similar structure; often used interchangeably with meglumine.
SorbitolC6H14O6A sugar alcohol; lacks amino modification but shares functional properties.
MannitolC6H14O6Another sugar alcohol; used as a diuretic and for osmotic pressure regulation.
GlucosamineC6H13NO5Contains an amino group; primarily used in joint health supplements.

Uniqueness: Meglumine's distinctiveness lies in its specific amino modification that enhances its solubility and stability in aqueous solutions, making it particularly effective as a contrast agent compared to other sugar alcohols.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; Other Solid; Dry Powder

XLogP3

-2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

195.11067264 g/mol

Monoisotopic Mass

195.11067264 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

128.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6HG8UB2MUY

GHS Hazard Statements

Aggregated GHS information provided by 400 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 339 of 400 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 61 of 400 companies with hazard statement code(s):;
H318 (91.8%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H351 (39.34%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (39.34%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (39.34%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Contrast Media

Pictograms

Health Hazard

Corrosive;Health Hazard

Other CAS

6284-40-8

Wikipedia

Meglumine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Hair conditioning

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
D-Glucitol, 1-deoxy-1-(methylamino)-: ACTIVE

Dates

Modify: 2023-08-15
1: Navaei A, Rasoolian M, Momeni A, Emami S, Rafienia M. Double-walled microspheres loaded with meglumine antimoniate: preparation, characterization and in vitro release study. Drug Dev Ind Pharm. 2014 Jun;40(6):701-10. doi: 10.3109/03639045.2013.777734. Epub 2013 Apr 17. PubMed PMID: 23594302.
2: Giorgi H, Ammerman J, Briffaux JP, Fretellier N, Corot C, Bourrinet P. Non-clinical safety assessment of gadoterate meglumine (Dotarem(®)) in neonatal and juvenile rats. Regul Toxicol Pharmacol. 2015 Dec;73(3):960-70. doi: 10.1016/j.yrtph.2015.09.018. Epub 2015 Sep 14. PubMed PMID: 26382613.
3: Ferreira FM, Castro RA, Batista MA, Rossi FM, Silveira-Lemos D, Frézard F, Moura SA, Rezende SA. Association of water extract of green propolis and liposomal meglumine antimoniate in the treatment of experimental visceral leishmaniasis. Parasitol Res. 2014 Feb;113(2):533-43. doi: 10.1007/s00436-013-3685-8. Epub 2013 Nov 30. PubMed PMID: 24292604.
4: Khouri Chalouhi K, Papini GDE, Bandirali M, Sconfienza LM, Di Leo G, Sardanelli F. Less is better? Intraindividual and interindividual comparison between 0.075 mmol/kg of gadobenate dimeglumine and 0.1 mmol/kg of gadoterate meglumine for cranial MRI. Eur J Radiol. 2014 Jul;83(7):1245-1249. doi: 10.1016/j.ejrad.2014.03.030. Epub 2014 Apr 13. PubMed PMID: 24816087.
5: Ferreira e Vasconcellos Ede C, Pimentel MI, Valete-Rosalino CM, Madeira Mde F, Schubach Ade O. Resolution of cutaneous leishmaniasis after acute eczema due to intralesional meglumine antimoniate. Rev Inst Med Trop Sao Paulo. 2014 Jul-Aug;56(4):361-2. PubMed PMID: 25076440; PubMed Central PMCID: PMC4131825.
6: Gutiérrez J, Vallejo B, Barbosa H, Pinzón J, Delgado G. In vitro analysis regarding the safety of components used in a film-based therapeutic system loaded with meglumine antimoniate and its activity toward Leishmania major experimental infections: a preliminary study. Immunopharmacol Immunotoxicol. 2013 Jun;35(3):321-8. doi: 10.3109/08923973.2013.768635. Epub 2013 Mar 11. PubMed PMID: 23473403.
7: Kramer JH, Arnoldi E, François CJ, Wentland AL, Nikolaou K, Wintersperger BJ, Grist TM. Dynamic and static magnetic resonance angiography of the supra-aortic vessels at 3.0 T: intraindividual comparison of gadobutrol, gadobenate dimeglumine, and gadoterate meglumine at equimolar dose. Invest Radiol. 2013 Mar;48(3):121-8. doi: 10.1097/RLI.0b013e31827752b4. PubMed PMID: 23211552; PubMed Central PMCID: PMC3818529.
8: Rubiano LC, Miranda MC, Muvdi Arenas S, Montero LM, Rodríguez-Barraquer I, Garcerant D, Prager M, Osorio L, Rojas MX, Pérez M, Nicholls RS, Gore Saravia N. Noninferiority of miltefosine versus meglumine antimoniate for cutaneous leishmaniasis in children. J Infect Dis. 2012 Feb 15;205(4):684-92. doi: 10.1093/infdis/jir816. Epub 2012 Jan 11. PubMed PMID: 22238470; PubMed Central PMCID: PMC3266136.
9: Saridomichelakis MN, Xenoulis PG, Chatzis MK, Kasabalis D, Steiner JM, Suchodolski JS, Petanides T. Thyroid function in 36 dogs with leishmaniosis due to Leishmania infantum before and during treatment with allopurinol with or without meglumine antimonate. Vet Parasitol. 2013 Oct 18;197(1-2):22-8. doi: 10.1016/j.vetpar.2013.04.038. Epub 2013 Apr 26. PubMed PMID: 23685064.
10: Córdoba S, Gandolfo Cano M, Aguado M, Huerta-Brogera M, Romero A, Martínez-Morán C, Borbujo J. Delayed allergic skin reactions due to intralesional meglumine antimoniate therapy for cutaneous leishmaniasis. Allergy. 2012 Dec;67(12):1609-11. doi: 10.1111/all.12050. Epub 2012 Oct 16. PubMed PMID: 23067046.
11: Ezzine Sebai N, Mrabet N, Khaled A, Zeglaoui F, Kharfi M, Fazaa B, Kamoun MR. [Side effects of meglumine antimoniate in cutaneous leishmaniasis: 15 cases]. Tunis Med. 2010 Jan;88(1):9-11. French. PubMed PMID: 20415206.
12: Delgado G, Sánchez Y, Plaza D, Mariño A, Granados D. An experimental approach to studying the effectiveness and safety of meglumine antimoniate formulations. Biomed Pharmacother. 2011 Dec;65(8):569-77. doi: 10.1016/j.biopha.2010.12.016. Epub 2011 Jun 23. PubMed PMID: 21733656.
13: Layegh P, Rahsepar S, Rahsepar AA. Systemic meglumine antimoniate in acute cutaneous leishmaniasis: children versus adults. Am J Trop Med Hyg. 2011 Apr;84(4):539-42. doi: 10.4269/ajtmh.2011.10-0002. PubMed PMID: 21460006; PubMed Central PMCID: PMC3062445.
14: Friedrich K, Vieira FA, Porrozzi R, Marchevsky RS, Miekeley N, Grimaldi G Jr, Paumgartten FJ. Disposition of antimony in rhesus monkeys infected with Leishmania braziliensis and treated with meglumine antimoniate. J Toxicol Environ Health A. 2012;75(2):63-75. doi: 10.1080/15287394.2012.624826. PubMed PMID: 22129235.
15: Munir A, Janjua SA, Hussain I. Clinical efficacy of intramuscular meglumine antimoniate alone and in combination with intralesional meglumine antimoniate in the treatment of old world cutaneous leishmaniasis. Acta Dermatovenerol Croat. 2008;16(2):60-4. PubMed PMID: 18541100.
16: Semelka RC, Ramalho J, Vakharia A, AlObaidy M, Burke LM, Jay M, Ramalho M. Gadolinium deposition disease: Initial description of a disease that has been around for a while. Magn Reson Imaging. 2016 Dec;34(10):1383-1390. doi: 10.1016/j.mri.2016.07.016. Epub 2016 Aug 13. PubMed PMID: 27530966.
17: Borborema SE, Schwendener RA, Osso JA Jr, de Andrade HF Jr, do Nascimento N. Uptake and antileishmanial activity of meglumine antimoniate-containing liposomes in Leishmania (Leishmania) major-infected macrophages. Int J Antimicrob Agents. 2011 Oct;38(4):341-7. doi: 10.1016/j.ijantimicag.2011.05.012. Epub 2011 Jul 23. PubMed PMID: 21783345.
18: Shamsi Meymandi S, Zandi S, Aghaie H, Heshmatkhah A. Efficacy of CO(2) laser for treatment of anthroponotic cutaneous leishmaniasis, compared with combination of cryotherapy and intralesional meglumine antimoniate. J Eur Acad Dermatol Venereol. 2011 May;25(5):587-91. doi: 10.1111/j.1468-3083.2010.03781.x. PubMed PMID: 20666876.
19: Liu L, Tamama K, Peck Palmer OM. Selenium Overload? Clin Chem. 2016 Apr;62(4):658. doi: 10.1373/clinchem.2015.247551. PubMed PMID: 27022127.
20: Kato KC, Morais-Teixeira E, Reis PG, Silva-Barcellos NM, Salaün P, Campos PP, Dias Corrêa-Junior J, Rabello A, Demicheli C, Frézard F. Hepatotoxicity of pentavalent antimonial drug: possible role of residual Sb(III) and protective effect of ascorbic acid. Antimicrob Agents Chemother. 2014;58(1):481-8. doi: 10.1128/AAC.01499-13. Epub 2013 Nov 4. PubMed PMID: 24189251; PubMed Central PMCID: PMC3910754.

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